molecular formula C14H18N4S2 B7725974 3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine

3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine

Cat. No.: B7725974
M. Wt: 306.5 g/mol
InChI Key: YBOLUILGCXAJGK-UHFFFAOYSA-N
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Description

3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine is a complex heterocyclic compound that features both thiazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1H-benzimidazole-2-thione with 1,3-dibromopropane in the presence of a base such as triethylamine . This reaction forms the thiazole ring, which is then further functionalized to introduce the aminopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual thiazole-benzothiazole structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S2/c15-5-1-3-13-17-9-7-12-10(8-11(9)19-13)18-14(20-12)4-2-6-16/h7-8H,1-6,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOLUILGCXAJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1SC(=N3)CCCN)SC(=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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